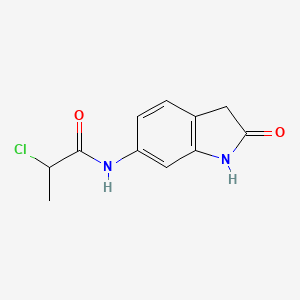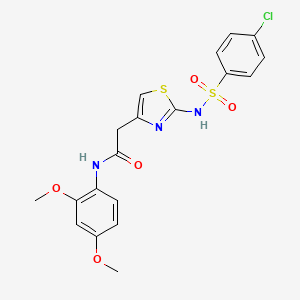
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a chemical entity that appears to be related to a class of sulfonamide derivatives. These compounds are known for their potential biological activities, which include antiviral properties as well as the ability to act as receptor antagonists. The structure of the compound suggests that it may have been synthesized from 4-chlorobenzoic acid, a common precursor for chlorophenyl sulfonamides.
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves multiple steps starting from 4-chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines . Although the exact synthesis route for the compound is not detailed, it is likely to follow a similar multi-step process.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals that the chlorophenyl ring is oriented at a specific angle with respect to the thiazole ring, which in this case is 7.1° . This orientation can affect the compound's intermolecular interactions and overall stability. The compound of interest may have a similar angular orientation between its rings, which could be confirmed by crystallography.
Chemical Reactions Analysis
Sulfonamide derivatives are known to undergo various chemical reactions, particularly those involving their functional groups. The bioassay tests of related compounds have shown that certain derivatives possess anti-tobacco mosaic virus activity, indicating that these compounds can interact with biological systems, possibly through reactions with enzymes or receptors . The compound may also be capable of such interactions, which could be explored through bioassays and chemical reactivity studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, intermolecular interactions such as C—H⋯O hydrogen bonds can lead to the formation of chains in the crystal structure, as observed in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide . These interactions can affect the compound's solubility, melting point, and other physical properties. The presence of dimethoxyphenyl groups in the compound of interest suggests potential for additional hydrogen bonding and other interactions, which would need to be characterized through experimental studies.
Scientific Research Applications
Pharmacological Applications
Anticonvulsant Activities
A study investigated derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety for their anticonvulsant activity. The research synthesized many derivatives and evaluated their efficacy against picrotoxin-induced convulsions, finding that some compounds exhibited significant anticonvulsive effects and offered protection (Farag et al., 2012).
Antimicrobial and Enzyme Inhibition
Another study focused on synthesizing N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, which were evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. The research revealed that certain compounds acted as good inhibitors against gram-negative bacterial strains and showed low potential against the lipoxygenase enzyme, indicating a multifunctional application in antimicrobial and enzyme inhibition domains (Nafeesa et al., 2017).
Chemical and Structural Insights
Crystal Structure Analysis
The crystal structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, was analyzed to understand the molecular interactions and arrangement. This study found that molecules are linked via specific intermolecular interactions, forming structured chains. Such insights are crucial for the design and synthesis of new compounds with desired pharmacological properties (Saravanan et al., 2016).
Metabolic Stability Improvement
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlighted the examination of various 6,5-heterocycles to enhance metabolic stability. By exploring different heterocyclic analogues, the study aimed to reduce the metabolic deacetylation observed in specific inhibitors, contributing to the development of more stable and efficacious pharmacological agents (Stec et al., 2011).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S2/c1-27-14-5-8-16(17(10-14)28-2)22-18(24)9-13-11-29-19(21-13)23-30(25,26)15-6-3-12(20)4-7-15/h3-8,10-11H,9H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKDZWWMHSZHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

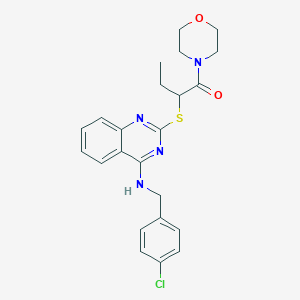


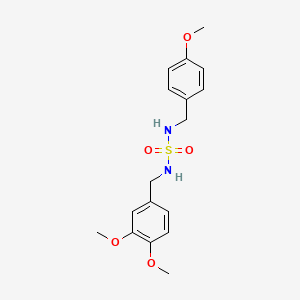
![N-[1-(2-adamantyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2551800.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2551801.png)

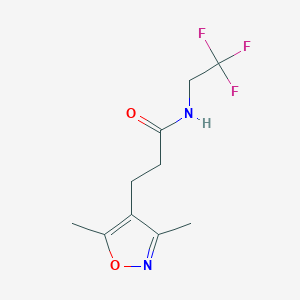
![benzyl N-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B2551806.png)
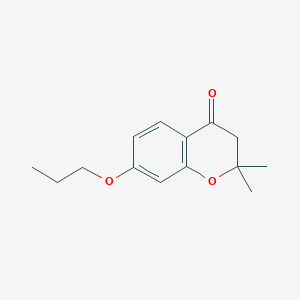
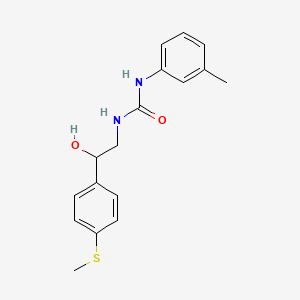
![Tert-butyl N-[1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridin-6-yl]carbamate](/img/structure/B2551810.png)
![N-[2-(4-Methylphenyl)ethyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2551811.png)
